2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
While specific synthesis methods for2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . In this work, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .
Scientific Research Applications
Application in HIV-1 Infection Prevention
Cheng De-ju (2015) discussed the use of methylbenzenesulfonamide derivatives, including compounds with structural similarities to 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, in the context of HIV-1 infection prevention. These compounds act as small molecule antagonists and are potential candidates for drug development against HIV-1 (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
A study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) explored the potential of new zinc phthalocyanine derivatives, with structural elements similar to this compound, in photodynamic therapy for cancer treatment. The compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antimicrobial Activity
V. L. Ranganatha and colleagues (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which share structural features with this compound. They found significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in combating infections (V. L. Ranganatha et al., 2018).
Inhibition of Carbonic Anhydrase Isozymes
A study by A. Alafeefy and colleagues (2015) investigated the inhibition of human carbonic anhydrase isozymes by a series of benzenesulfonamides, structurally related to this compound. These compounds showed low nanomolar activity against certain isozymes, indicating their potential in therapeutic applications related to diseases like glaucoma, epilepsy, obesity, and cancer (A. Alafeefy et al., 2015).
Properties
IUPAC Name |
2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-12-13-5-9-23(10-6-13)17-15(11-19)20-7-8-21-17/h1-4,7-8,13,22H,5-6,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYUSHLGZNPWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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